molecular formula C32H42O7Si B13445579 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B

Cat. No.: B13445579
M. Wt: 566.8 g/mol
InChI Key: WEBWRFXMIHROEZ-UHFFFAOYSA-N
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Description

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B is a synthetic derivative of cannflavin B, a naturally occurring flavonoid found in cannabis plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B typically involves multiple steps, including the protection of hydroxyl groups, introduction of the dimethylsilyl group, and the addition of the 3-methyl-2-buten-1-yl side chain. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its effects on various diseases.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, modulating enzyme activity, or influencing gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in regulating inflammatory and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    Cannflavin A: Another naturally occurring flavonoid in cannabis with similar anti-inflammatory properties.

    Cannflavin C: A related compound with potential therapeutic applications.

    Other Flavonoids: Compounds like quercetin and kaempferol, which share structural similarities and biological activities.

Uniqueness

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B is unique due to the presence of the dimethylsilyl group and the 3-methyl-2-buten-1-yl side chain, which enhance its chemical stability and potentially broaden its range of applications compared to other similar compounds.

Biological Activity

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B is a synthetic derivative of cannflavin B, a flavonoid primarily found in Cannabis sativa. Cannflavins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and cytoprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dimethylsilyl group and a prenyl moiety. The synthesis of such compounds typically involves organic synthesis techniques that enhance the bioavailability and stability of the flavonoid.

Anti-inflammatory Properties

Cannflavin B and its derivatives exhibit significant anti-inflammatory effects. Research indicates that these compounds inhibit the production of pro-inflammatory mediators such as nitric oxide and cytokines. A study demonstrated that cannflavins A and B reduced the expression of COX-2 and iNOS in activated macrophages, suggesting a mechanism through which they exert their anti-inflammatory effects .

Antioxidant Activity

The antioxidant properties of cannflavins have been highlighted in various studies. For instance, they scavenge free radicals and reduce oxidative stress in cellular models. A recent study showed that this compound protected human keratinocytes from reactive carbon species-induced cytotoxicity .

Neuroprotective Effects

Cannflavins have also been investigated for their neuroprotective properties. They may help mitigate neurodegenerative processes by reducing oxidative damage and inflammation in neural tissues. In vitro studies have shown that these compounds can protect neuronal cells from apoptosis induced by toxic agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Cannflavins inhibit enzymes involved in inflammation such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : They influence signaling pathways related to inflammation and apoptosis, particularly those involving NF-kB and MAPK pathways.
  • Enhancement of Cellular Defense Mechanisms : By upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase, cannflavins bolster cellular defenses against oxidative stress.

Study on Keratinocyte Protection

A significant study assessed the protective effects of cannflavins against erastin-induced ferroptosis in human keratinocytes. The results indicated that treatment with cannflavins significantly reduced lipid peroxidation levels and improved cell viability compared to untreated controls .

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control7.53.4
Erastin20.06.0
Erastin + Cannflavin B17.14.2

Antimicrobial Activity

Another study explored the antimicrobial potential of cannflavins A and B against various pathogens. The findings revealed that these compounds exhibited moderate to strong activity against certain bacterial strains, suggesting their potential use as natural antimicrobial agents .

Properties

Molecular Formula

C32H42O7Si

Molecular Weight

566.8 g/mol

IUPAC Name

[4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-6-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C32H42O7Si/c1-19(2)12-14-21-25(39-40(10,11)32(6,7)8)18-27-28(29(21)34)22(33)17-24(37-27)20-13-15-23(26(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3

InChI Key

WEBWRFXMIHROEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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